(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. The process can be optimized by using recombinant Escherichia coli cells in a medium containing surfactants like Tween-20 and natural deep eutectic solvents such as choline chloride and lysine . The optimal conditions include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours.
Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet production demands. The use of metal catalysts, such as manganese complexes, has also been reported for the chemical reduction of 3’-(trifluoromethyl)acetophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the trifluoromethyl group or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Production of modified phenyl or trifluoromethyl derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group, used in neuroprotective applications.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis, known for their role in C–F bond activation.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with broad-spectrum pharmaceutical activity, including anti-HIV and anticonvulsant properties.
Uniqueness: (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl stands out due to its dual amine functionality and chiral nature, making it a valuable intermediate in asymmetric synthesis and a potential therapeutic agent.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
AYIVNSKDNWPKRG-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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